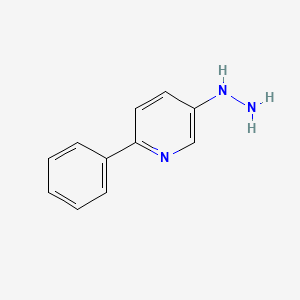

5-Hydrazino-2-phenylpyridine

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C11H11N3 |

|---|---|

分子量 |

185.22 g/mol |

IUPAC名 |

(6-phenylpyridin-3-yl)hydrazine |

InChI |

InChI=1S/C11H11N3/c12-14-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8,14H,12H2 |

InChIキー |

ARFXGMVPEUZOHR-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)NN |

製品の起源 |

United States |

Chemical Reactivity and Transformative Potential of 5 Hydrazino 2 Phenylpyridine Derivatives

Reactivity of the Hydrazino Functionality

The hydrazino moiety (-NHNH2) in 5-hydrazino-2-phenylpyridine is a potent nucleophile due to the presence of two adjacent nitrogen atoms with lone pairs of electrons. This inherent reactivity allows it to readily participate in reactions with electrophilic species, leading to the formation of new carbon-nitrogen and nitrogen-nitrogen bonds. This reactivity is the foundation for its use as a building block in the synthesis of more complex molecules.

The reaction of hydrazines with carbonyl compounds is a fundamental transformation in organic synthesis, yielding hydrazones. researchgate.net This reaction is typically carried out under acidic or basic conditions and proceeds through the nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon, followed by dehydration. researchgate.netresearchgate.net In the case of this compound, condensation with various aldehydes and ketones leads to the formation of the corresponding hydrazone derivatives. These reactions are generally high-yielding and provide a straightforward method for introducing a wide variety of substituents onto the pyridine (B92270) core. nih.govresearchgate.net

The general scheme for this reaction is as follows:

Reaction of this compound with a carbonyl compound to form a hydrazone.

Under certain conditions, particularly with an excess of the carbonyl compound or in the presence of a suitable catalyst, the initially formed hydrazone can react further with another molecule of the carbonyl compound to form an azine. mdpi.comresearchgate.net This transformation involves the condensation of the remaining N-H group of the hydrazone with a second equivalent of the aldehyde or ketone.

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The hydrazino group of this compound and its derivatives can participate in various cycloaddition reactions, leading to the formation of fused heterocyclic ring systems with diverse biological activities. These reactions often proceed with high regioselectivity and stereoselectivity. mdpi.com

One of the most significant applications of this compound derivatives in cycloaddition reactions is the synthesis of pyrazolo[1,5-a]pyridines. These fused heterocyclic systems are of considerable interest due to their wide range of pharmacological properties. researchgate.netresearchgate.net The synthesis is typically achieved through the reaction of a this compound derivative with a 1,3-dicarbonyl compound or its equivalent. acs.org The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization and dehydration to afford the pyrazolo[1,5-a]pyridine (B1195680) ring system.

A general synthetic route involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with β-ketoesters or β-diketones, promoted by acetic acid and molecular oxygen. acs.org

Table 1: Examples of Synthesized Pyrazolo[1,5-a]pyridine Derivatives acs.org

| Starting N-Amino-2-iminopyridine | 1,3-Dicarbonyl Compound | Product | Yield (%) |

| 1-Amino-2-imino-4,6-dimethylpyridine | Ethyl acetoacetate | Ethyl 2,5,7-trimethylpyrazolo[1,5-a]pyridine-3-carboxylate | 85 |

| 1-Amino-2-imino-4-phenylpyridine | Acetylacetone | 3-Acetyl-2-methyl-7-phenylpyrazolo[1,5-a]pyridine | 78 |

| 1-Amino-2-imino-5-nitropyridine | Dimedone | 8,8-Dimethyl-3-nitro-7,8-dihydro-6H-pyrazolo[1,5-a]pyridin-6-one | 72 |

Pyrido[1,2-b]indazoles represent another class of fused heterocyclic compounds that can be accessed from precursors related to this compound. The synthesis of these derivatives can be achieved through various synthetic strategies, including intramolecular cyclization reactions. nih.govresearchgate.net An efficient method involves the acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling reactions of N-amino-2-iminopyridines with cyclic 1,3-dicarbonyl compounds like dimedone and 1,3-cyclohexanedione. acs.org This approach allows for the one-pot formation of the fused ring system.

Table 2: Synthesis of Pyrido[1,2-b]indazole Derivatives via Cross-Dehydrogenative Coupling acs.org

| N-Amino-2-iminopyridine | Cyclic 1,3-Dicarbonyl Compound | Product | Yield (%) |

| 1-Amino-2-imino-4-methylpyridine | Dimedone | 2,2,8-Trimethyl-1,2,3,4-tetrahydropyrido[1,2-b]indazol-1-one | 88 |

| 1-Amino-2-imino-4-phenylpyridine | 1,3-Cyclohexanedione | 8-Phenyl-2,3,4,6-tetrahydropyrido[1,2-b]indazol-1(H)-one | 82 |

The synthesis of triazole-fused pyrazines and pyridazines often involves the construction of the triazole ring onto a pre-existing pyrazine (B50134) or pyridazine (B1198779) core, or vice versa. nih.govnih.govmdpi.com A common strategy involves the reaction of a heterocyclic diamine with a source of nitrite (B80452) to form the fused 1,2,3-triazole ring. nih.gov Alternatively, reacting hydrazine hydrate (B1144303) with dicarbonyl derivatives of 1,2,3-triazoles can lead to the formation of the fused pyridazine ring. nih.govnih.gov While direct synthesis from this compound is less common, its derivatives can be precursors to intermediates used in these syntheses. For instance, a related precursor, 3-benzoyl picolinic acid, reacts with hydrazine hydrate to form a pyridopyridazinone, which can be further functionalized. researchgate.net The synthesis of triazole-fused systems can also be achieved through tandem cycloaddition/cyclization reactions. researchgate.net

The reactivity of the hydrazino group makes this compound and its analogs valuable derivatizing agents for analytical applications, particularly in liquid chromatography-mass spectrometry (LC-MS). nih.gov Hydrazino compounds can react with carbonyl compounds (aldehydes and ketones) to form stable hydrazones, which often exhibit enhanced ionization efficiency and chromatographic retention, thereby improving the sensitivity and selectivity of the analysis. mdpi.com For instance, 2-hydrazino-1-methylpyridine has been used to enhance the sensitivity of the analysis of 5α-dihydrotestosterone in human plasma. nih.gov Similarly, 2-hydrazinoquinoline (B107646) has been employed for the simultaneous analysis of carboxylic acids, aldehydes, and ketones in biological samples. mdpi.com

For synthetic purposes, derivatization of the hydrazino group can be used to introduce a wide range of functional groups or to protect the hydrazino moiety during subsequent transformations. For example, reaction with acylating or sulfonylating agents can provide stable amide or sulfonamide derivatives, which can then be subjected to further chemical modifications.

Cycloaddition Reactions for Fused Heterocyclic Ring Systems

Reactivity of the 2-Phenylpyridine (B120327) Scaffold

The 2-phenylpyridine scaffold is a privileged structural motif in chemistry due to the unique electronic and steric properties conferred by the interconnected pyridine and phenyl rings. rsc.orgnih.gov The nitrogen atom of the pyridine ring plays a crucial role as an effective ligand and directing group, binding to a variety of transition metals and enabling a wide range of chemical transformations. researchgate.netnih.gov This inherent reactivity makes the 2-phenylpyridine core a valuable platform for the synthesis of complex molecules for applications in drug discovery, natural products, and the agrochemical industry. rsc.orgnih.gov

Directed C–H Activation Reactions

Transition metal-catalyzed carbon-hydrogen (C–H) activation has become a powerful and atom-economical tool in organic synthesis, offering an alternative to traditional cross-coupling methods. researchgate.net In this context, the 2-phenylpyridine framework is an exemplary substrate. The pyridine nitrogen atom functions as an efficient directing group, coordinating to a transition metal catalyst and positioning it in close proximity to the C–H bonds on the phenyl ring. researchgate.net This chelation assistance raises the effective concentration of the catalyst at the target site, leading to enhanced reactivity and high levels of regioselectivity, typically favoring functionalization at the ortho position of the phenyl ring. researchgate.netrsc.org

Palladium-catalyzed C–H activation is a prominent methodology for the functionalization of the 2-phenylpyridine scaffold. rsc.orgnih.gov The pyridine nitrogen directs the palladium catalyst to selectively activate the C–H bond at the ortho-position of the phenyl ring, a site favored due to its electronic and steric characteristics. rsc.orgrsc.org These reactions are often highly regioselective and can be conducted under mild conditions, sometimes even in the presence of air and moisture, making them highly practical for organic synthesis. researchgate.net

The scope of these reactions is broad, tolerating a diverse array of substrates and coupling partners. rsc.orgrsc.org Palladium catalysis has been successfully employed for various transformations of 2-phenylpyridine, including:

Arylation : Coupling with arenediazonium salts or arylboronic acids provides an efficient route to ortho-arylated 2-phenylpyridine derivatives. rsc.orgacs.org

Alkylation : The reaction with alkyl iodides has been developed, allowing for the introduction of alkyl groups at the ortho position. rsc.org

Acylation : Using reagents like oxime esters, ortho-acylated products can be synthesized. rsc.org

Thiolation : (Ethoxycarbonyl)difluoromethyl thiolation reactions have also been reported. rsc.org

The electronic properties of the 2-phenylpyridine substrate can influence the reaction outcome. The presence of electron-rich functional groups on the substrate often leads to better yields, attributed to improved chelation with the palladium catalyst. rsc.org Conversely, strong electron-withdrawing groups can result in a decrease in yield. rsc.org Despite this, the methodology generally exhibits high functional group tolerance. rsc.org

| Reaction Type | Catalyst/Reagents | Coupling Partner Example | Key Features | Reference |

|---|---|---|---|---|

| ortho-Arylation | Pd(OAc)₂, Ag-free | Arenediazonium salts | Mild conditions, good functional group tolerance. | rsc.org |

| ortho-Arylation | Pd(OAc)₂ | Benzyl (B1604629) bromide | Tolerates both activating and deactivating groups on benzyl bromide. | rsc.org |

| ortho-Acylation | Pd(OAc)₂, fac-Ir(ppy)₃ | Oxime esters | Redox-neutral protocol with excellent regioselectivity. | rsc.org |

| ortho-Thiolation | Pd(II) catalyst, PhCOCl | (Ethoxycarbonyl)difluoromethyl reagent | Proceeds through a proposed Pd(IV) intermediate. | rsc.org |

The mechanism of palladium-catalyzed C–H activation of 2-phenylpyridine has been a subject of detailed investigation. The widely accepted pathway involves the formation of a key intermediate known as a palladacycle. rsc.orgrsc.org The catalytic cycle is generally understood to proceed through the following steps:

Coordination : The pyridine nitrogen of the 2-phenylpyridine substrate coordinates to the Pd(II) catalyst. rsc.org

Cyclopalladation : This is the C–H activation step. The coordinated palladium center facilitates the cleavage of the ortho C–H bond on the phenyl ring, forming a stable five-membered cyclopalladated intermediate. rsc.org This process is a form of cyclometalation.

Oxidative Addition/Reaction : The palladacycle then reacts with the coupling partner. For instance, in an arylation reaction, this may involve oxidative addition of an aryl halide, generating a high-valent Pd(IV) species. rsc.org In other cases, it may react with an aryl radical. rsc.org

Reductive Elimination : The final step is the reductive elimination of the functionalized product from the palladium center. This step regenerates the active Pd(II) catalyst, allowing it to re-enter the catalytic cycle. rsc.org

Studies combining mass spectrometry and DFT calculations have explored carboxylate-assisted C–H activation. rsc.org These investigations suggest a concerted mechanism where the pre-formation of the carbon-metal bond is a key factor. The strength of the acid used for the carboxylate ligand can influence the reaction, with stronger acids making the metal center more electrophilic and accelerating the C–H activation step. rsc.org

Domino reactions, also known as cascade reactions, offer a highly efficient strategy for constructing complex molecular architectures by forming multiple bonds in a single, uninterrupted sequence. consensus.app The 2-phenylpyridine scaffold and its analogs are excellent substrates for such transformations, where an initial C–H activation event can trigger subsequent cyclization or annulation steps. nih.gov

Rhodium(III)-catalyzed reactions of N-aryl 2-aminopyridines, which are structurally similar to 2-phenylpyridine and also utilize the pyridyl directing group, provide insight into these processes. nih.gov For example, Rh(III)-catalyzed C–H annulation of these substrates with bicyclic alkenes or propargylic amines can lead to the synthesis of complex fused heterocyclic systems like bridged tetrahydro benzocarbazoles. nih.gov The reaction is initiated by the metal-catalyzed C–H activation to form a rhodacycle intermediate, which then participates in further transformations. nih.gov These domino strategies are highly valuable for their ability to rapidly build molecular complexity from relatively simple starting materials in an atom-economical fashion. nih.govconsensus.app

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine and Phenyl Rings

The reactivity of the 2-phenylpyridine scaffold towards substitution reactions is dictated by the distinct electronic characters of its constituent rings.

Electrophilic Substitution: The pyridine ring is electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack. uoanbar.edu.iq Consequently, it resembles a highly deactivated benzene (B151609) derivative like nitrobenzene. uoanbar.edu.iq Electrophilic substitution reactions such as nitration or halogenation on the pyridine ring require very harsh conditions. uoanbar.edu.iq

In the acidic conditions typically required for electrophilic aromatic substitution, the pyridine nitrogen is protonated to form a pyridinium (B92312) ion. uoanbar.edu.iq This positive charge strongly deactivates the entire molecule, particularly the phenyl ring, towards electrophiles. A kinetic study of the mononitration of 2-phenylpyridine confirmed that the reaction occurs on the conjugate acid. rsc.org

Nucleophilic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, which bear a partial positive charge. uoanbar.edu.iq The reactivity is so pronounced that even a powerful base like the hydride ion (:H-) can be displaced. uoanbar.edu.iq For 2-phenylpyridine, any nucleophilic attack would be expected to occur preferentially on the pyridine ring rather than the electron-rich and generally unreactive phenyl ring. uoanbar.edu.iq

Skeletal Editing and Rearrangement Processes

Skeletal editing is an advanced synthetic strategy that enables the precise substitution or rearrangement of atoms within the core ring structure of a molecule, offering a powerful method for rapid compound diversification that is not achievable through simple peripheral group modifications. nih.govlatrobe.edu.aubioascent.com This approach is particularly transformative for heterocyclic scaffolds like pyridine.

One innovative skeletal editing technique involves an "atom-pair swap" that converts the C=N pair of a pyridine ring into a C=C bond, effectively transforming pyridines into substituted benzenes or naphthalenes. nih.govresearchgate.net This catalyst-free, one-pot process proceeds through a sequence of:

Dearomatization of the pyridine ring. nih.govlatrobe.edu.au

A [4+2] cycloaddition reaction with a suitable dienophile. bioascent.com

A rearomatizing retrocycloaddition to yield the new carbocyclic aromatic ring. nih.govlatrobe.edu.au

This modular approach allows for the creation of diverse substitution patterns on the resulting benzene or naphthalene (B1677914) core, as defined by the components of the cycloaddition reaction. researchgate.net The mild conditions make the strategy applicable to the late-stage skeletal diversification of complex molecules, including drug derivatives. nih.govbioascent.com Another reported strategy allows for the conversion of pyridines into pyridazines, replacing a ring carbon with a nitrogen atom. chemrxiv.org These skeletal editing processes represent a paradigm shift, allowing chemists to fundamentally remodel the core of the 2-phenylpyridine scaffold to explore new areas of chemical space. bioascent.com

Applications in Advanced Organic Synthesis and Materials Science

5-Hydrazino-2-phenylpyridine as a Versatile Synthetic Building Block

The presence of a nucleophilic hydrazine (B178648) group attached to the pyridine (B92270) ring allows for a variety of chemical transformations, making this compound a valuable precursor for constructing diverse heterocyclic systems.

Nitrogen-containing heterocycles are foundational components in pharmaceuticals, agrochemicals, and functional materials. frontiersin.orgnih.govnih.gov The hydrazine functional group is a key player in classical named reactions that generate new heterocyclic rings. For instance, the reaction of hydrazines with β-diketones or related 1,3-dielectrophiles is a fundamental and widely used method for the synthesis of pyrazole (B372694) rings. researchgate.net By applying this methodology, this compound can be reacted with appropriate diketones to construct pyrazole-fused pyridine scaffolds.

Similarly, the Fischer indole (B1671886) synthesis, which involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions, could potentially be adapted. While the pyridine ring is electron-deficient compared to a typical benzene (B151609) ring, this pathway offers a potential route to synthesize carboline-type structures, which are important polycyclic frameworks in medicinal chemistry. The synthesis of such fused systems represents a powerful strategy for expanding the structural diversity of nitrogen-containing compounds. frontiersin.org

The hydrazine moiety in this compound readily undergoes condensation reactions with carbonyl compounds to form hydrazones. This reaction is a cornerstone for creating new molecular scaffolds. researchgate.net The resulting hydrazones are not merely derivatives but represent a new class of compounds with distinct chemical and physical properties.

These hydrazone scaffolds can serve as versatile intermediates for further cyclization reactions to build five-membered heterocycles like pyrazoles and pyrazolines. researchgate.net For example, the reaction of α,β-unsaturated ketones with hydrazines is a common route to pyrazoline derivatives. researchgate.net The synthesis of such novel heterocyclic systems is crucial for developing new chemical entities for various applications, including drug discovery and materials science. nih.govnih.gov

Coordination Chemistry and Ligand Design

The 2-phenylpyridine (B120327) framework is a celebrated structural motif in coordination chemistry, particularly for its ability to form stable cyclometalated complexes. The addition of a hydrazine group provides further coordination sites, enhancing its versatility as a ligand.

2-Phenylpyridine (ppy) is a classic C^N cyclometalating ligand. nih.gov It coordinates to a metal center through the nitrogen of the pyridine ring and a carbon of the phenyl ring, forming a stable five-membered metallacycle. nih.gov This coordination mode is particularly prevalent with heavy transition metals such as iridium(III) and platinum(II). wikipedia.orgrsc.org

The reaction of iridium trichloride (B1173362) with 2-phenylpyridine leads to a chloride-bridged dimer, which can be further reacted to form the highly stable, homoleptic complex fac-tris(2-phenylpyridine)iridium(III), commonly known as fac-Ir(ppy)₃. wikipedia.org This complex is renowned for its strong green phosphorescence. wikipedia.orggoogle.com Derivatives of 2-phenylpyridine are frequently used to tune the electronic properties and, consequently, the emission color of the resulting metal complexes. For instance, introducing electron-withdrawing groups like fluorine atoms can blue-shift the emission, while electron-donating groups can cause a red-shift. rsc.org

| Complex | Metal Center | Common Application | Reference |

|---|---|---|---|

| fac-Ir(ppy)₃ | Iridium(III) | Green Phosphorescent Emitter in OLEDs | wikipedia.orggoogle.com |

| Pt(ppy)₂(acac) | Platinum(II) | Phosphorescent Emitter | rsc.org |

| FIrpic | Iridium(III) | Blue Phosphorescent Emitter in OLEDs | rsc.org |

| [Pd(ppy)Cl]₂ | Palladium(II) | Catalyst Precursor, Synthetic Intermediate | nih.gov |

Hydrazinopyridine-based ligands offer multiple potential binding sites for metal ions. Coordination can occur through the pyridine nitrogen and the terminal amino group of the hydrazine moiety, forming a stable chelate ring. The specific coordination mode can be influenced by factors such as the metal ion, solvent, and the presence of other ligands. mdpi.com

Often, hydrazinopyridine ligands are first converted into Schiff bases through condensation with an aldehyde or ketone. mdpi.comresearchgate.net The resulting hydrazone ligand can then act as a multidentate chelator. For example, a hydrazone derived from salicylaldehyde (B1680747) and a hydrazinopyridine can coordinate in a tridentate fashion, binding through the phenolic oxygen, the imine nitrogen, and the pyridine nitrogen. jptcp.com Furthermore, the N-H protons of the hydrazine or hydrazone can participate in intricate hydrogen-bonding networks, influencing the final supramolecular structure of the metal-ligand framework. mdpi.comstrath.ac.uk Theoretical and NMR studies have explored which nitrogen atom in substituted hydrazines is more basic and therefore more likely to coordinate. kombyonyx.com

Metal complexes derived from 2-phenylpyridine are cornerstone materials for organic light-emitting diodes (OLEDs). wikipedia.org Their utility stems from their ability to exhibit intense and efficient phosphorescence at room temperature. In OLEDs, electrical excitation generates both singlet and triplet excitons. Phosphorescent emitters like fac-Ir(ppy)₃ can harvest energy from both types of excitons, leading to a theoretical internal quantum efficiency of up to 100%, a significant advantage over fluorescent emitters which are limited to harvesting singlet excitons. rsc.org

The high efficiency of these complexes is attributed to the strong spin-orbit coupling induced by the heavy metal center (e.g., iridium), which facilitates the formally spin-forbidden radiative decay from the triplet excited state. nih.gov The emission color can be precisely tuned by modifying the chemical structure of the 2-phenylpyridine ligand. rsc.org For example, fac-Ir(ppy)₃ is a benchmark green emitter used in many commercial OLED displays. By replacing hydrogen atoms on the ppy ligand with fluorine atoms, blue-emitting complexes like FIrpic (bis(2-(4,6-difluorophenyl)pyridinato-N,C2')picolinato)iridium(III)) are obtained. rsc.org This tunability allows for the creation of red, green, and blue pixels necessary for full-color displays.

| Emitter | Emission Color | Device Performance Metric | Value | Reference |

|---|---|---|---|---|

| fac-Ir(ppy)₃ | Green | External Quantum Efficiency (EQE) | ~19% | nih.gov |

| FIrpic-based device | Bluish-Green | Turn-on Voltage | 3.6 V | rsc.org |

| Modified Ir(ppy)₃ complex | White (in WOLED) | Maximum Brightness | 20,226 cd/m² | rsc.org |

| Modified Ir(ppy)₃ complex | White (in WOLED) | Current Efficiency (@100 cd/m²) | 20.4 cd/A | rsc.org |

Lack of Publicly Available Research on this compound in Polymer Synthesis

Despite a thorough search of scientific literature and chemical databases, there is currently no publicly available research detailing the use of the chemical compound this compound as a precursor for the synthesis of soluble and degradable polyimides.

Extensive searches were conducted to identify studies related to the incorporation of this compound into polymer backbones, specifically focusing on the formation of polyimides with enhanced solubility and controlled degradability. These inquiries, however, did not yield any specific data, research articles, or patents describing the synthesis, characterization, or application of this particular compound in the field of advanced organic synthesis or materials science for the specified purpose.

General research on polyimides containing pyridine moieties or those synthesized using hydrazine derivatives exists. For instance, the incorporation of pyridine rings into the polymer backbone is a known strategy to improve the solubility of otherwise intractable aromatic polyimides. Similarly, hydrazine and its derivatives have been explored as components in polymer chemistry. However, none of the available literature specifically mentions or provides data on this compound.

Consequently, it is not possible to provide a detailed, informative, and scientifically accurate article on the applications of this compound in the synthesis of soluble and degradable polyimides as outlined in the initial request. The absence of research findings means that no data tables or detailed discussions on its role as a precursor for polymer synthesis can be generated.

It is possible that research on this specific compound is proprietary, in very early stages and not yet published, or that the compound has not been identified as a viable candidate for these applications. Until such research becomes publicly accessible, a comprehensive article on this topic cannot be compiled.

Structural Elucidation and Spectroscopic Characterization of 5 Hydrazino 2 Phenylpyridine Derivatives

Advanced Spectroscopic Techniques for Structural Assignment

Spectroscopic methods are indispensable for confirming the identity and purity of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the molecular framework.

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. The expected chemical shifts (δ) for 5-Hydrazino-2-phenylpyridine are predicted based on the known spectra of 2-phenylpyridine (B120327) and the electronic effects of the hydrazino (-NHNH₂) substituent. The hydrazino group is an electron-donating group, which is expected to cause an upfield shift (to lower ppm values) for the protons and carbons on the pyridine (B92270) ring, particularly those at the ortho and para positions relative to the substituent.

¹H NMR: The proton spectrum is expected to show distinct signals for the protons of the phenyl and pyridine rings, as well as the hydrazino group. The phenyl group protons would likely appear as a complex multiplet between δ 7.40 and 8.00 ppm. rsc.org The protons on the pyridine ring are expected in the aromatic region, with their exact shifts influenced by the phenyl and hydrazino groups. The proton at the C6 position, being ortho to the nitrogen, would be the most downfield of the pyridine protons. The protons of the hydrazino group (-NH and -NH₂) would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration due to hydrogen bonding and exchange phenomena.

¹³C NMR: The carbon spectrum would display signals for all 11 carbon atoms in the molecule. The carbon attached to the phenyl group (C2) and the carbon attached to the hydrazino group (C5) would be significantly influenced by these substituents. The phenyl group carbons are expected to appear in the typical aromatic region of δ 126-139 ppm. rsc.org The pyridine ring carbons would also resonate in the aromatic region, with their shifts reflecting the electronic effects of the substituents.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H3 | 6.8 - 7.2 | 110 - 115 |

| Pyridine-H4 | 7.4 - 7.8 | 138 - 142 |

| Pyridine-H6 | 8.2 - 8.6 | 147 - 151 |

| Phenyl-H (ortho) | 7.9 - 8.1 | 127 - 129 |

| Phenyl-H (meta) | 7.4 - 7.6 | 128 - 130 |

| Phenyl-H (para) | 7.3 - 7.5 | 129 - 131 |

| -NH- | Broad, variable | - |

| -NH₂ | Broad, variable | - |

| Pyridine-C2 | - | 155 - 159 |

| Pyridine-C5 | - | 148 - 152 |

| Phenyl-C (ipso) | - | 138 - 140 |

Note: These are estimated values based on substituent effects and data from analogous compounds.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the hydrazine (B178648) moiety and the C=C and C=N bonds of the aromatic rings.

The most prominent features would be the N-H stretching vibrations of the hydrazino group, typically appearing as one or two sharp-to-broad bands in the 3200-3400 cm⁻¹ region. researchgate.net The N-H bending vibration is expected around 1600-1650 cm⁻¹. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C and C=N ring stretching vibrations for both the pyridine and phenyl rings would produce a series of sharp bands in the 1400-1600 cm⁻¹ region.

Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Hydrazino (-NH₂) | Symmetric & Asymmetric Stretch | 3200 - 3400 |

| Hydrazino (-NH) | Stretch | ~3150 |

| Hydrazino (-NH₂) | Bending (Scissoring) | 1600 - 1650 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C/C=N | Ring Stretch | 1400 - 1600 |

| Aromatic C-H | Out-of-plane Bend | 690 - 900 |

Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. For this compound (C₁₁H₁₁N₃), the molecular weight is 185.23 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 185.

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for hydrazines is the loss of the terminal amino radical (•NH₂) to form a stable ion. Other potential fragmentations include the cleavage of the N-N bond, loss of a nitrogen molecule (N₂), or cleavage of the bond connecting the phenyl group to the pyridine ring. The base peak in the spectrum of the parent 2-phenylpyridine is the molecular ion (m/z 155), indicating the stability of the aromatic system. nih.gov A similar stability might be expected for the core structure of the title compound after initial fragmentation of the hydrazine group.

Plausible Fragmentation Pathways:

[M]⁺ → [M - NH₂]⁺: Loss of an amino radical (m/z 169).

[M]⁺ → [M - N₂H₃]⁺: Loss of a hydrazinyl radical (m/z 154), leading to a phenylpyridine radical cation.

[M]⁺ → [C₆H₅]⁺: Formation of the phenyl cation (m/z 77).

[M]⁺ → [C₅H₄N]⁺: Formation of the pyridyl cation (m/z 78).

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While no published crystal structure for this compound is currently available, its solid-state characteristics can be predicted based on related structures. nih.govmdpi.com

The molecular geometry of this compound would feature two planar aromatic rings. The dihedral angle between the phenyl and pyridine rings is expected to be non-zero due to steric hindrance between the ortho-protons of the two rings, resulting in a twisted conformation. The bond lengths and angles within the phenyl and pyridine rings would largely conform to standard values for sp²-hybridized carbons and nitrogens. The C-N bond connecting the hydrazine to the pyridine ring and the N-N single bond would have lengths typical for such bonds, approximately 1.38 Å and 1.45 Å, respectively.

Predicted Key Bond Lengths and Angles for this compound

| Parameter | Description | Expected Value |

| Bond Lengths | ||

| C-C (Pyridine/Phenyl) | Aromatic C-C bond | 1.38 - 1.40 Å |

| C-N (Pyridine) | Aromatic C-N bond | 1.33 - 1.35 Å |

| C(py)-C(ph) | Inter-ring C-C bond | ~1.49 Å |

| C(py)-N(hyd) | Pyridine-Hydrazine bond | ~1.38 Å |

| N-N | Hydrazine N-N bond | ~1.45 Å |

| Bond Angles | ||

| C-C-C (Rings) | Angle within aromatic rings | ~120° |

| C-N-C (Pyridine) | Angle at pyridine nitrogen | ~117° |

| C(py)-C(py)-N(hyd) | Angle at hydrazine attachment point | ~120° |

| Dihedral Angle | ||

| Pyridine-Phenyl | Twist between the two rings | 20 - 40° |

The crystal packing of this compound would be significantly influenced by intermolecular hydrogen bonding mediated by the hydrazino group. The -NH and -NH₂ moieties can act as hydrogen bond donors, while the lone pairs on the nitrogen atoms (both hydrazine and pyridine) can act as acceptors. This would likely lead to the formation of extensive hydrogen-bonding networks, such as chains or sheets, which would be a dominant feature of the supramolecular structure. researchgate.net

Advanced Analytical Methods for Purity Assessment and Identity Confirmation

The definitive identification and purity assessment of synthesized this compound and its derivatives are critical for their application in further research and development. A multi-technique approach, combining chromatographic and spectroscopic methods, is essential to ensure the structural integrity and purity of the compound. These methods provide orthogonal information, offering a comprehensive characterization of the molecule.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound derivatives. A reversed-phase HPLC method, often coupled with a UV detector, can effectively separate the main compound from starting materials, by-products, and other impurities. The selection of the stationary phase (e.g., C18), mobile phase composition (typically a mixture of acetonitrile (B52724) or methanol (B129727) and water with modifiers like formic acid or trifluoroacetic acid), and gradient elution program are optimized to achieve sharp peaks and good resolution. Purity is typically determined by the area percentage of the main peak relative to the total peak area in the chromatogram.

For unequivocal identity confirmation, spectroscopic methods are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure. The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons on both the phenyl and pyridine rings, as well as distinct signals for the hydrazino group's NH and NH₂ protons. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern. Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule, further corroborating the structure.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Phenylpyridine and Hydrazinopyridine Moieties This table presents expected chemical shift ranges based on data from structurally related compounds like 2-phenylpyridine and 2-hydrazinopyridine (B147025).

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Phenyl-H | 7.30 - 8.10 (m) | 126.0 - 140.0 |

| Pyridine-H | 6.80 - 8.70 (m) | 107.0 - 160.0 |

| -NH-NH₂ | Variable (broad signals) | N/A |

Mass Spectrometry (MS) is another powerful tool for identity confirmation, providing the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, offering strong evidence for the chemical formula. The fragmentation pattern observed in the mass spectrum can also provide structural insights, revealing characteristic fragments of the phenylpyridine and hydrazine moieties.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching vibrations of the hydrazine group (typically in the 3200-3400 cm⁻¹ region), C=N and C=C stretching vibrations of the pyridine ring, and aromatic C-H stretching and bending vibrations.

Finally, elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the purified compound. The experimental values are compared with the theoretically calculated values for the proposed molecular formula. A close correlation between the experimental and calculated values serves as a final confirmation of the compound's purity and elemental composition.

Table 2: Summary of Analytical Techniques for Characterization

| Technique | Purpose | Key Information Obtained |

| HPLC | Purity Assessment | Retention time, peak purity, percentage of impurities |

| ¹H NMR | Structural Elucidation | Proton chemical shifts, coupling constants, integration |

| ¹³C NMR | Structural Confirmation | Carbon chemical shifts |

| HRMS | Identity Confirmation | Accurate mass, elemental composition, fragmentation pattern |

| IR Spectroscopy | Functional Group Analysis | Characteristic vibrational frequencies (N-H, C=N, C=C, C-H) |

| Elemental Analysis | Compositional Verification | Percentage of C, H, N |

By employing this suite of advanced analytical methods, the identity, structure, and purity of this compound and its derivatives can be established with a high degree of confidence.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Hydrazino-2-phenylpyridine, and what analytical methods are used to confirm its structure?

- Methodological Answer :

- Synthesis : The hydrazino group is typically introduced via nucleophilic substitution of a halogenated pyridine precursor (e.g., 5-chloro-2-phenylpyridine) with hydrazine under reflux in ethanol or methanol. Reaction conditions (temperature: 60–80°C, time: 12–24 hours) must be optimized to minimize side products like diazenes .

- Analytical Confirmation :

- NMR : H NMR (DMSO-d6) shows characteristic peaks for the hydrazino group (–NH–NH) at δ 4.5–5.5 ppm and aromatic protons (pyridine/phenyl) at δ 7.0–8.5 ppm .

- Mass Spectrometry : ESI-MS should display a molecular ion peak matching the molecular weight (CHN, calc. 198.09 g/mol).

- Elemental Analysis : Confirm C, H, N percentages within ±0.3% of theoretical values .

Q. What precautions should be taken when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.

- Spill Management : Collect spills using non-sparking tools and store in sealed containers for hazardous waste disposal. Avoid aqueous rinsing to prevent contamination of drains .

Q. How does the hydrazino group in this compound influence its reactivity in forming hydrazones or other derivatives?

- Methodological Answer :

- Hydrazone Formation : React with aldehydes/ketones in ethanol at room temperature (RT) for 1–3 hours. Adjust pH to 3–5 using acetic acid to protonate the hydrazino group, enhancing nucleophilicity. Purify via recrystallization (ethanol/water) .

- Cyclization : Under acidic conditions (HSO, 80°C), the hydrazino group can form pyrazolo[1,5-a]pyridines, a scaffold prevalent in drug discovery .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

- Methodological Answer :

- Multi-Technique Validation : Combine C NMR, 2D HSQC, and X-ray crystallography to resolve ambiguities in tautomeric forms or regiochemistry. For example, XRD can confirm the orientation of the hydrazino group relative to the phenyl ring .

- Computational Validation : Compare experimental IR spectra with DFT-calculated vibrational modes (e.g., B3LYP/6-31G* basis set) to identify discrepancies in functional group assignments .

Q. How can computational chemistry be integrated with experimental data to predict the coordination behavior of this compound with transition metals?

- Methodological Answer :

- Ligand Design : Use molecular docking (AutoDock Vina) to predict binding modes with metal ions (e.g., Co, Cu). Prioritize N-atoms (pyridine and hydrazine) as donor sites .

- Experimental Validation : Synthesize complexes and characterize using UV-Vis (metal-to-ligand charge transfer bands) and magnetic susceptibility measurements to confirm geometry (e.g., octahedral vs. square planar) .

Q. What experimental design considerations are critical when studying the structure-activity relationships (SAR) of this compound derivatives in medicinal chemistry?

- Methodological Answer :

- Derivative Library : Synthesize analogs with substituents at the phenyl ring (e.g., –NO, –OCH) to assess electronic effects. Use parallel synthesis (96-well plates) for high-throughput screening .

- Biological Assays : Test inhibitory activity against target enzymes (e.g., kinases) using IC measurements. Normalize data against control compounds (e.g., staurosporine) to validate potency trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。